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Compound of Interest

Compound Name: Valnivudine

Cat. No.: B1682141

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine hydrochloride, also known as FV-100, is a potent and selective antiviral agent
targeting the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). It is
a prodrug of the active compound CF-1743, a bicyclic nucleoside analog. This technical guide
provides an in-depth overview of the chemical properties and stability of Valnivudine
hydrochloride, crucial information for researchers and professionals involved in its development
and application.

Chemical Properties

Valnivudine hydrochloride is a white to off-white or light brown solid powder.[1] Its fundamental
physicochemical properties are summarized in the table below. While extensive proprietary
data likely exists, this table reflects publicly available information.
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Property Value Source
[(2R,3S,5R)-3-hydroxy-5-[2-
0X0-6-(4-pentylphenyl)furo[2,3-

Chemical Name d]pyrimidin-3-ylJoxolan-2- N/A
ylmethyl (2S)-2-amino-3-
methylbutanoate;hydrochloride

Molecular Formula C27H36CIN306 [2]

Molecular Weight 534.05 g/mol [2]
White to off-white solid powder

Appearance / Light yellow to yellow solid [3]
powder

. Soluble in DMSO (100

Solubility ] [3114]
mg/mL). Insoluble in water.

LogP 5.066 N/A

pKa Data not publicly available. N/A

Melting Point Decomposes above 200°C. N/A

Stability Profile

The stability of Valnivudine hydrochloride is a critical factor for its formulation, storage, and

therapeutic efficacy. The free base form of Valnivudine is known to be prone to instability.[5]

Storage Recommendations

For long-term storage, Valnivudine hydrochloride powder should be kept at -20°C for up to 3

years or at 4°C for up to 2 years. Stock solutions in solvents such as DMSO should be stored

at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to store the

product in a sealed container, protected from moisture.[4]

Forced Degradation Studies (General Protocol)

While specific forced degradation data for Valnivudine hydrochloride is not publicly available,

such studies are essential to identify potential degradation products and establish the intrinsic
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stability of the molecule. A general protocol for forced degradation studies, based on ICH
guidelines, is provided below. These studies would typically involve subjecting a solution of
Valnivudine hydrochloride (e.g., 1 mg/mL) to various stress conditions.[6][7][8][9]

Experimental Protocol: Forced Degradation Study

» Preparation of Stock Solution: Prepare a stock solution of Valnivudine hydrochloride at a
concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a co-solvent like
methanol or acetonitrile if aqueous solubility is low).

o Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture is
typically heated (e.g., at 60°C) for a defined period (e.g., 2 to 8 hours). Samples are
withdrawn at various time points, neutralized, and analyzed.

o Alkaline Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The
experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are
withdrawn and neutralized before analysis.

o Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g.,
3% to 30%) at room temperature for a specified duration (e.g., up to 24 hours).

o Thermal Degradation: Expose the solid powder and the stock solution to elevated
temperatures (e.g., 60-80°C) for an extended period.

» Photostability: Expose the solid powder and the stock solution to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of
not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

e Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to
separate the parent drug from any degradation products. The degradation products can be
further characterized using techniques like LC-MS/MS to elucidate their structures.[10][11]
[12]

Mechanism of Action

Valnivudine is a prodrug that is rapidly and extensively converted in vivo to its active form, CF-
1743.[5] The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus.
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Caption: Mechanism of action of Valnivudine hydrochloride.
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The antiviral cascade begins with the enzymatic conversion of Valnivudine to CF-1743 within
the host cell. The VZV-encoded thymidine kinase (TK) then specifically phosphorylates CF-
1743 to its monophosphate derivative. Subsequently, cellular kinases further phosphorylate the
molecule to its diphosphate and ultimately its triphosphate form. This active triphosphate
metabolite is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby
terminating viral DNA chain elongation and inhibiting viral replication.

Experimental Protocols
Solubility Determination (General Protocol)

A standard shake-flask method can be employed to quantitatively determine the aqueous
solubility of Valnivudine hydrochloride.

e Preparation: Add an excess amount of Valnivudine hydrochloride powder to a known
volume of purified water (or other aqueous buffers of different pH) in a sealed container.

o Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a
sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

e Separation: Separate the undissolved solid from the solution by centrifugation and/or
filtration.

e Quantification: Analyze the concentration of Valnivudine hydrochloride in the clear
supernatant using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development (General
Protocol)

Areverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of Valnivudine
hydrochloride and its potential degradation products.
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Stability-Indicating HPLC Method Workflow
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Caption: General workflow for a stability-indicating HPLC method.
o Chromatographic Conditions:
o Column: A C18 stationary phase is a common starting point.

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or
acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to
separate the parent drug from its degradation products.

o Flow Rate: Typically 1.0 mL/min.

o Detection: UV detection at a wavelength where Valnivudine hydrochloride and its
potential degradation products exhibit significant absorbance. A photodiode array (PDA)
detector is advantageous for assessing peak purity.

o Method Validation: The developed method must be validated according to ICH guidelines to
ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability
testing. This involves analyzing samples from forced degradation studies to demonstrate that
the method can effectively separate the intact drug from all significant degradation products.
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Conclusion

Valnivudine hydrochloride is a promising antiviral agent with a well-defined mechanism of
action. This guide has summarized the key publicly available information on its chemical
properties and stability. Further research, particularly detailed forced degradation studies and
the development of a specific, validated stability-indicating analytical method, are crucial for its
continued development and successful application in a clinical setting. The provided protocols
offer a foundational framework for researchers to conduct these essential investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682141#chemical-properties-and-stability-of-
valnivudine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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